4-Chloro-2-isothiocyanato-6-methylpyrimidine
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Overview
Description
4-Chloro-2-isothiocyanato-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Preparation Methods
The synthesis of 4-Chloro-2-isothiocyanato-6-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-Chloro-2-methylpyrimidine
Reagent: Thiophosgene (CSCl₂)
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-isothiocyanato-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted pyrimidines.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the pyrimidine ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases like potassium tert-butoxide, acids like hydrochloric acid, and catalysts such as palladium complexes. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-isothiocyanato-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity underlies its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-isothiocyanato-6-methylpyrimidine include:
4-Chloro-2-methylpyrimidine: Lacks the isothiocyanate group and is less reactive.
2-Isothiocyanato-4-methylpyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloro-6-methylpyrimidine: Another related compound with different substitution, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the chloro and isothiocyanato groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H4ClN3S |
---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
4-chloro-2-isothiocyanato-6-methylpyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-4-2-5(7)10-6(9-4)8-3-11/h2H,1H3 |
InChI Key |
RDEYWZKMXXCAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C=S)Cl |
Origin of Product |
United States |
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